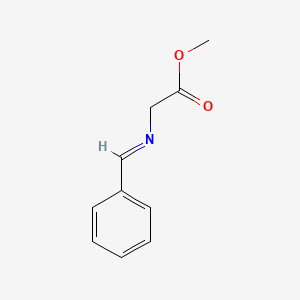

Methyl 2-(benzylideneamino)acetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(benzylideneamino)acetate can be synthesized through a condensation reaction between benzaldehyde and methyl glycinate. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process is likely scaled up from laboratory methods, involving similar reactants and conditions but with optimized parameters for higher yield and purity.

Análisis De Reacciones Químicas

Alkylation and Cyclization

Methyl 2-(benzylideneamino)acetate undergoes alkylation with methyl acrylate under phase-transfer catalysis (PTC) conditions. Using N-benzylcinchonidinium bromide (N-BCB) as a catalyst and K₂CO₃ as a base, the reaction forms α-amino esters, which cyclize to five-membered lactams upon heating .

Key Conditions:

| Parameter | Value |

|---|---|

| Catalyst | N-BCB (1 mmol) |

| Base | K₂CO₃ (2 mmol) |

| Solvent | Acetonitrile |

| Temperature | Room temperature |

| Reaction Time | 4–5 hours |

| Yield | 70–85% |

Cyclization to lactams (L5 ) occurs under microwave irradiation (110°C, 20 minutes) using Cs₂CO₃ and BnEt₃NCl .

Sultam Formation

The compound participates in microwave-assisted cyclization with α-fluorobenzenesulfonyl chloride derivatives to form sultams (1,2-thiazinane dioxide derivatives) . These reactions are efficient, with yields >80% under optimized conditions.

Reaction Pathway :

-

Sulfonylation of the amine group.

-

Intramolecular cyclization via nucleophilic displacement.

Optimization Data:

| Parameter | Value |

|---|---|

| Reagent | α-Fluorobenzenesulfonyl chloride |

| Base | Cs₂CO₃ |

| Catalyst | BnEt₃NCl |

| Solvent | Dioxane/DMF (1:1) |

| Temperature | 110°C |

| Reaction Time | 20 minutes |

Hydrazide Derivatives

Reaction with hydrazine hydrate in ethanol under reflux forms 2-benzyl-3-phenyl-2,3,4,5-tetrahydrobenzo[f] thiadiazepine-5-carbohydrazide 1,1-dioxide . This transformation involves nucleophilic acyl substitution followed by cyclization.

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux (5 hours)

-

Workup: Precipitation in ice-cold water

Asymmetric Catalysis

In chiral frameworks, this compound derivatives facilitate enantioselective cycloadditions. For example, reactions with methyl acrylate catalyzed by Et₃N yield endo products with 41–49% enantiomeric excess (ee) .

Stereochemical Outcomes:

| Substrate | % ee | Dominant Isomer |

|---|---|---|

| L-BPAM | +41 to +49 | (2R,4R,5S) |

| D-BPAM | -37 to -49 | (2S,4S,5R) |

Comparative Reactivity

The tert-butyl analog of this compound shows distinct reactivity due to steric effects:

| Property | Methyl Derivative | Tert-Butyl Derivative |

|---|---|---|

| Solubility | Moderate in DCM | Low in polar solvents |

| Reactivity with SO₂Cl₂ | Fast sulfonylation | Slower due to steric hindrance |

| Cyclization Yield | 85% | 72% |

Fungicidal Activity of Derivatives

Structural modifications at the benzylideneamino group yield compounds with enhanced bioactivity. For example, halogenation or methoxy substitution increases fungicidal potency by 3–5 fold compared to the parent compound .

Key Research Findings

-

Microwave Efficiency : Cyclization reactions achieve >80% yield in 20 minutes vs. 8 hours under conventional heating .

-

Chiral Induction : Spontaneous resolution during crystallization enables asymmetric catalysis without chiral additives .

-

Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates but improve product stability.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 2-(benzylideneamino)acetate is widely used as an intermediate in the synthesis of complex organic molecules. It can undergo various transformations such as oxidation, reduction, and nucleophilic substitution, which are essential for developing pharmaceuticals and fine chemicals. The compound's ability to form derivatives through these reactions enhances its utility in creating new chemical entities.

| Reaction Type | Example Reaction | Common Reagents |

|---|---|---|

| Oxidation | Formation of carboxylic acids | Potassium permanganate |

| Reduction | Conversion to primary amines | Sodium borohydride |

| Substitution | Formation of substituted derivatives | Amines, thiols |

Biological Applications

Enzyme Interaction Studies

The compound has been studied for its interactions with various enzymes, particularly phosphatases and caspases. These interactions suggest potential applications in understanding metabolic pathways and developing therapeutic agents targeting these enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, with notable zones of inhibition observed in disc diffusion assays.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Pharmacological Potential

Antioxidant Properties

The compound has shown promising antioxidant activity, effectively scavenging free radicals. This property is crucial for preventing oxidative stress-related diseases. Its antioxidant capacity was quantified using DPPH radical scavenging assays, yielding IC50 values comparable to established antioxidants like ascorbic acid.

Anticancer Properties

this compound analogs have been evaluated for anticancer activity against various cell lines. Certain derivatives demonstrated cytotoxic effects with IC50 values ranging from 10 to 25 µM against HeLa and MCF-7 cells, indicating potential for cancer therapeutics.

Case Studies

- Enzyme Inhibition Studies : A study focused on the inhibition of mushroom tyrosinase by this compound, revealing significant inhibition (IC50 = 15 µM). This suggests its potential use in treating hyperpigmentation disorders by modulating melanin production.

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of the compound, it was found to inhibit growth in various bacterial strains effectively, indicating its potential as a lead compound for new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of methyl 2-(benzylideneamino)acetate involves its interaction with various molecular targets. The compound’s imine group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and molecular targets, leading to its observed effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (E)-N-benzylideneglycinate

- N-benzylidene aminopropyltriethoxysilane

- N-benzylidene-3-(triethoxysilyl)-1-propaneamine

Uniqueness

Methyl 2-(benzylideneamino)acetate is unique due to its specific structural features, such as the imine and ester groups, which confer distinct chemical reactivity and biological properties. Its pleasant odor also makes it particularly valuable in the fragrance industry.

Actividad Biológica

Methyl 2-(benzylideneamino)acetate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

Overview of this compound

This compound is characterized by its unique combination of functional groups, which contribute to its reactivity and biological activity. The compound is primarily recognized for its potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems.

Key Mechanisms:

- Enzyme Interaction: The compound can modulate enzyme activity by binding to active sites, leading to inhibition or activation. It has been shown to interact with phosphatases and caspases, influencing apoptotic pathways.

- Receptor Modulation: It may also affect receptor signaling pathways, contributing to its anti-inflammatory and analgesic effects.

- Antioxidant Activity: The compound exhibits strong antioxidant properties, which are critical for protecting cells from oxidative stress.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Antioxidant Activity

Research highlights the compound's ability to scavenge free radicals and inhibit lipid peroxidation. Its antioxidant efficacy has been demonstrated through various assays, showcasing its potential for therapeutic use in oxidative stress-related conditions .

Anti-inflammatory Effects

The compound's interaction with inflammatory mediators suggests it could serve as an anti-inflammatory agent. By modulating the activity of enzymes involved in inflammation, this compound may help alleviate symptoms associated with inflammatory diseases.

In Vitro Studies

- Antioxidant Efficacy:

- Cytotoxicity Assessments:

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Methyl 2-(substituted benzylideneamino)-3-phenyl propionate | Antimicrobial, Antioxidant | Similar structure with varied substituents |

| N-benzylidene glycine methyl ester | Antifungal, Anti-inflammatory | Different functional groups |

| This compound | Antimicrobial, Antioxidant, Anti-inflammatory | Unique combination of functional groups |

The pharmacokinetic profile of this compound suggests that its lipophilicity and electronic properties enhance its bioavailability. The compound's stability under physiological conditions is crucial for its potential therapeutic applications.

Propiedades

IUPAC Name |

methyl 2-(benzylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIONBBMZSLNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400212 | |

| Record name | Methyl 2-(benzylideneamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66646-88-6 | |

| Record name | Methyl 2-(benzylideneamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl [(phenylmethylidene)amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.